

Technical Support Center: GPR110 Antibodies in Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GB-110

Cat. No.: B10772786

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using GPR110 antibodies for immunohistochemistry.

Frequently Asked Questions (FAQs)

Q1: What is GPR110 and where is it typically expressed?

GPR110, also known as ADGRF1, is a member of the adhesion G protein-coupled receptor (GPCR) family.^[1] It plays a role in various physiological processes, including neuronal development and function.^{[2][3]} GPR110 expression is developmentally regulated, with high levels observed in the fetal brain and neural stem cells, which diminish after birth.^[3] In adult tissues, GPR110 expression has been reported in the hippocampus.^[3] Additionally, GPR110 has been implicated in several types of cancer, with overexpression noted in lung cancer, osteosarcoma, and triple-negative breast cancer.^{[3][4][5]}

Q2: I am observing high background staining in my GPR110 IHC experiment. What are the common causes?

High background staining in IHC can obscure specific signals and lead to misinterpretation of results. Common causes include:

- Non-specific antibody binding: The primary or secondary antibody may bind to unintended targets in the tissue due to hydrophobic, ionic, or other interactions.

- Endogenous enzyme activity: Tissues can contain endogenous peroxidases or phosphatases that react with the enzyme conjugates used in many detection systems, leading to false-positive signals.
- Endogenous biotin: If using a biotin-based detection system (e.g., ABC or LSAB), endogenous biotin in tissues like the kidney, liver, and brain can cause non-specific staining.
- Fc receptor binding: Secondary antibodies can bind to Fc receptors present on various cell types in the tissue.
- Issues with tissue processing: Inadequate fixation or drying of tissue sections can contribute to high background.

Q3: How can I be sure that the staining I'm seeing is specific to GPR110?

Validating the specificity of your GPR110 antibody is crucial. Here are some key controls to include in your experiment:

- Positive Tissue Control: Use a tissue known to express GPR110, such as fetal brain tissue or a cancer cell line with confirmed GPR110 expression (e.g., certain lung or breast cancer lines).^{[3][4]} A positive result in this control confirms that your protocol and antibody are working.
- Negative Tissue Control: Use a tissue known to have low or no GPR110 expression. This helps to assess the level of non-specific background staining.
- No Primary Antibody Control: Incubate a slide with only the antibody diluent (without the primary antibody), followed by the secondary antibody and detection reagents. Staining in this control indicates non-specific binding of the secondary antibody or issues with the detection system.
- Isotype Control: For monoclonal primary antibodies, incubate a slide with a non-immune antibody of the same isotype and at the same concentration as your primary GPR110 antibody. This helps to ensure that the observed staining is not due to non-specific binding of the antibody's Fc region.

Troubleshooting Guide: Non-Specific Binding of GPR110 Antibodies

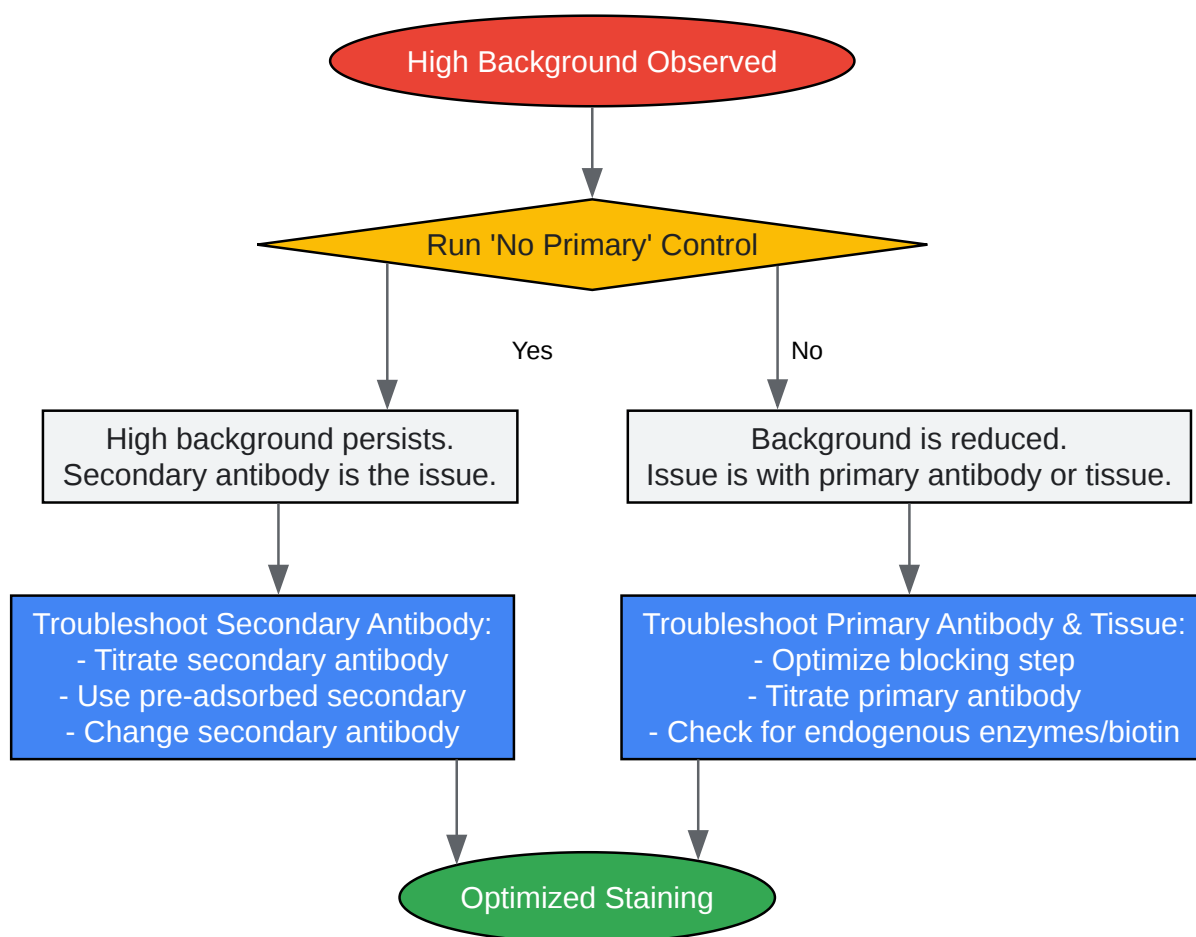
This guide provides a systematic approach to troubleshooting high background and non-specific staining in your GPR110 IHC experiments.

Problem: High Background Staining

High background can manifest as a general staining of the entire tissue section, making it difficult to distinguish the specific GPR110 signal.

Step 1: Identify the Source of Non-Specific Staining

The first step is to determine the likely cause of the high background. The following diagram illustrates a logical workflow for troubleshooting.



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Caption: Troubleshooting workflow for high background staining in IHC.

Step 2: Implement Solutions Based on the Likely Cause

Based on the results from your initial controls, implement the following solutions.

Solutions for Non-Specific Binding

Potential Cause	Recommended Solution	Detailed Protocol/Considerations
Inadequate Blocking	Optimize the blocking step.	Use a blocking solution that is appropriate for your antibody and tissue. Common options include Normal Serum, Bovine Serum Albumin (BSA), or commercial blocking buffers. See the "Blocking Strategies" section below for a more detailed comparison.
Primary Antibody Concentration Too High	Titrate the primary GPR110 antibody.	Perform a dilution series of your primary antibody to find the optimal concentration that provides a strong specific signal with low background. Start with the manufacturer's recommended dilution and test several concentrations above and below that.
Secondary Antibody Cross-Reactivity	Use a pre-adsorbed secondary antibody.	If you are working with tissues that may have endogenous immunoglobulins (e.g., mouse-on-mouse staining), use a secondary antibody that has been pre-adsorbed against the species of your tissue sample to minimize cross-reactivity.
Endogenous Peroxidase Activity	Quench endogenous peroxidase activity.	Before the blocking step, incubate the slides in a 0.3% to 3% hydrogen peroxide (H ₂ O ₂) solution in methanol or PBS for 10-30 minutes at room temperature.

Endogenous Alkaline Phosphatase Activity	Inhibit endogenous alkaline phosphatase.	If using an alkaline phosphatase (AP)-based detection system, add levamisole to the AP substrate solution.
Endogenous Biotin	Block endogenous biotin.	If using a biotin-based detection system, use an avidin-biotin blocking kit. This typically involves sequential incubation with avidin and then biotin to block all endogenous biotin binding sites.
Hydrophobic and Ionic Interactions	Increase the salt concentration in wash buffers.	Increasing the ionic strength of your wash buffers (e.g., using a higher concentration of NaCl in PBS) can help to reduce non-specific ionic interactions. Adding a non-ionic detergent like Tween-20 (0.05%) to your wash buffers can also help to reduce hydrophobic interactions.

Blocking Strategies for GPR110 IHC

The choice of blocking agent is critical for reducing non-specific background staining. The optimal blocking buffer may need to be determined empirically for your specific GPR110 antibody and tissue type.

Blocking Agent	Concentration	Advantages	Disadvantages
Normal Serum	5-10%	Highly effective at blocking non-specific binding of the secondary antibody when the serum is from the same species as the secondary antibody was raised in.	Can be more expensive than other options. Must match the host species of the secondary antibody.
Bovine Serum Albumin (BSA)	1-5%	A cost-effective and commonly used blocking agent for reducing general protein-protein interactions.	May not be as effective as normal serum for all applications. Ensure it is free of immunoglobulins that could cross-react.
Non-fat Dry Milk / Casein	1-5%	Inexpensive and effective for some applications.	Contains endogenous biotin, so it should not be used with biotin-based detection systems. May also contain phosphoproteins that can interfere with the detection of phosphorylated targets.
Commercial Blocking Buffers	Varies	Often optimized for high performance and stability. May contain a proprietary mixture of proteins and other blocking agents.	Can be more expensive. The exact composition is often not disclosed.

Experimental Protocols

Standard Immunohistochemistry Protocol for GPR110

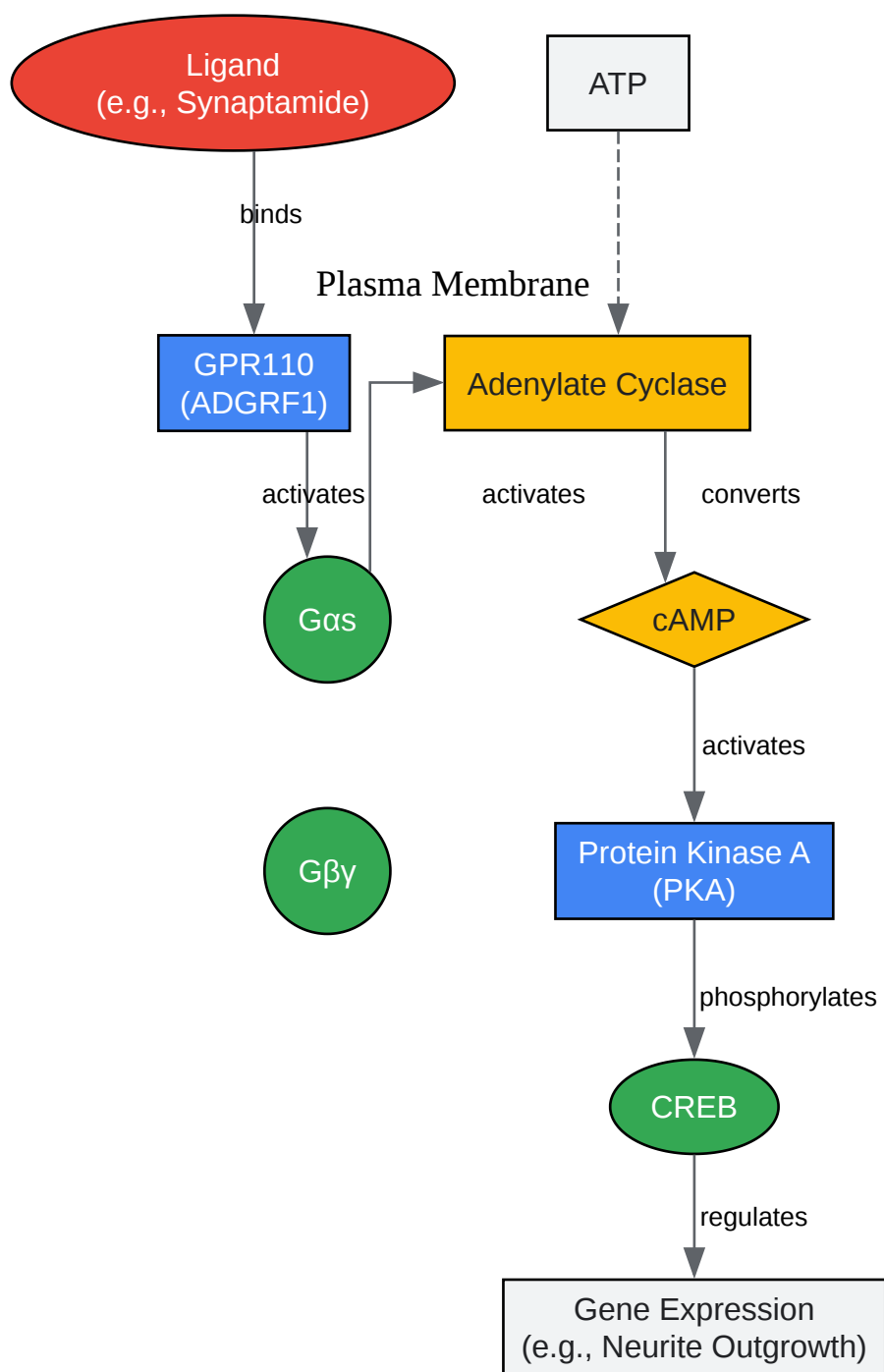
This protocol is a general guideline and may require optimization for your specific antibody and tissue.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2-3 changes, 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%), 3 minutes each.
 - Rinse in distilled water for 5 minutes.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating slides in a sodium citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature in the buffer.
- Quenching of Endogenous Enzymes (if using HRP detection):
 - Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes at room temperature.
 - Rinse with PBS.
- Blocking:
 - Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation:
 - Dilute the GPR110 primary antibody in the blocking solution or a specific antibody diluent to its optimal concentration.
 - Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

- Washing:
 - Rinse slides with PBS-T (PBS with 0.05% Tween 20) three times for 5 minutes each.
- Secondary Antibody Incubation:
 - Incubate slides with the appropriate biotinylated or enzyme-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
- Detection:
 - If using an enzyme-conjugated secondary, incubate with the appropriate substrate-chromogen solution (e.g., DAB for HRP) until the desired color intensity is reached.
 - If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC) reagent before adding the substrate-chromogen.
- Counterstaining:
 - Lightly counterstain with hematoxylin.
 - "Blue" the hematoxylin in running tap water or a bluing reagent.
- Dehydration and Mounting:
 - Dehydrate slides through a graded series of ethanol and clear in xylene.
 - Coverslip with a permanent mounting medium.

GPR110 Signaling Pathway

GPR110 is an adhesion GPCR that, upon ligand binding, can activate G α s proteins, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). This pathway is involved in processes such as neurite outgrowth and synaptogenesis.



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Caption: Simplified GPR110 signaling pathway.

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- To cite this document: BenchChem. [Technical Support Center: GPR110 Antibodies in Immunohistochemistry (IHC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772786#non-specific-binding-of-gpr110-antibodies-in-ihc]

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